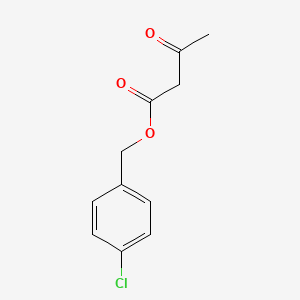![molecular formula C14H12Cl2O B14632525 Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro- CAS No. 56427-98-6](/img/structure/B14632525.png)
Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] is a chemical compound with the molecular formula C14H14O. It is also known by other names such as benzyl ether, benzyl oxide, and dibenzyl ether . This compound is characterized by its two benzene rings connected by an oxygen atom and methylene groups, with chlorine atoms attached to the benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with sodium hydroxide in the presence of a solvent such as ethanol. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] often involves the use of large-scale reactors and optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The compound is then purified through distillation or recrystallization techniques to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into benzyl alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, benzyl alcohol derivatives, and substituted benzene compounds .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is used in drug formulation studies.
Industry: The compound is employed in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes. The presence of chlorine atoms enhances its reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] include:
- Benzyl ether
- Benzyl oxide
- Dibenzyl ether
- Phenyl ether
- Diphenyl ether
Uniqueness
What sets benzene, 1,1’-[oxybis(methylene)]bis[2-chloro-] apart from these similar compounds is the presence of chlorine atoms, which significantly influence its chemical reactivity and applications. The chlorine atoms enhance its ability to participate in substitution reactions and increase its effectiveness as a reagent in organic synthesis .
Propiedades
Número CAS |
56427-98-6 |
|---|---|
Fórmula molecular |
C14H12Cl2O |
Peso molecular |
267.1 g/mol |
Nombre IUPAC |
1-chloro-2-[(2-chlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c15-13-7-3-1-5-11(13)9-17-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clave InChI |
VZFYRNTZDDRSJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



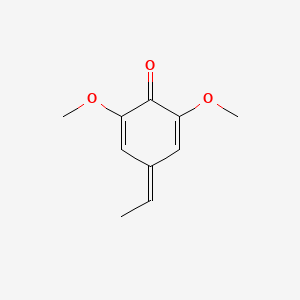
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
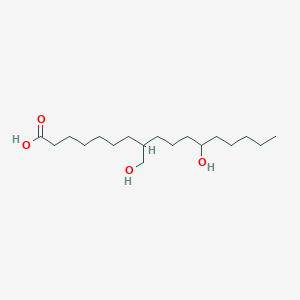
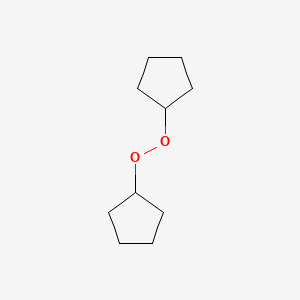
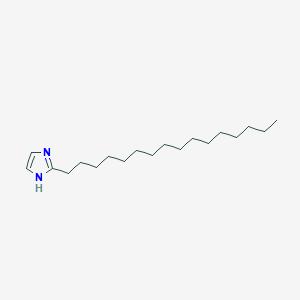
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)
![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
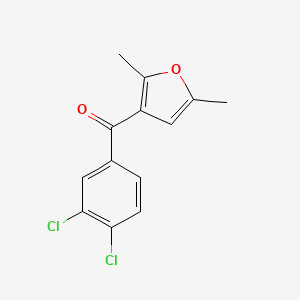
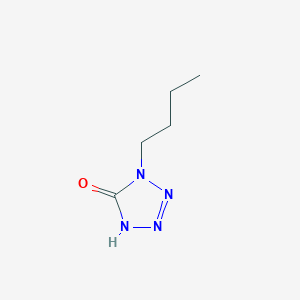
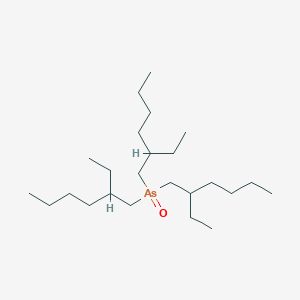
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
